molecular formula C9H11BrN2O B13004581 5-Bromo-2-(dimethylamino)benzamide

5-Bromo-2-(dimethylamino)benzamide

Cat. No.: B13004581
M. Wt: 243.10 g/mol
InChI Key: JILFWOKGDRTXAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)benzamide is an organic compound with the molecular formula C9H11BrN2O. This compound is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5th position and a dimethylamino group at the 2nd position. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)benzamide typically involves the bromination of 2-(dimethylamino)benzamide. One common method is to start with 2-(dimethylamino)benzamide and react it with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-2-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a dimethylamino group.

    2-(Dimethylamino)benzamide: Lacks the bromine substitution.

    5-Bromo-2-methoxybenzamide: Contains a methoxy group instead of a dimethylamino group.

Uniqueness

5-Bromo-2-(dimethylamino)benzamide is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-(dimethylamino)benzamide

InChI

InChI=1S/C9H11BrN2O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,1-2H3,(H2,11,13)

InChI Key

JILFWOKGDRTXAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C(=O)N

Origin of Product

United States

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